molecular formula C8H13NO2 B054388 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one CAS No. 114581-80-5

2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one

Cat. No.: B054388
CAS No.: 114581-80-5
M. Wt: 155.19 g/mol
InChI Key: QQYACVGEJZOCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . Its CAS Registry Number is 245343-67-3 . As a 1,4-oxazine derivative, this scaffold is recognized in medicinal chemistry as a privileged structure with a broad spectrum of potential biological activities . Researchers are exploring 1,4-oxazine cores as bioisosteres for other heterocyclic systems to develop novel compounds with antioxidant, antimicrobial, and anticancer properties . For instance, structurally related 5,7,8-trimethyl-1,4-benzoxazine compounds have been investigated as potent antioxidants that can reduce intracellular ROS levels and modulate redox homeostasis in cellular models, showing potential for anti-ageing research . Other synthetic oxazine derivatives have demonstrated significant pharmacological effects, including the induction of apoptosis and paraptosis in human breast cancer cells via the ROS/JNK pathway, highlighting the therapeutic potential of this chemical class . This product is provided for research purposes to support investigations in drug discovery, chemical biology, and organic synthesis. It is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

114581-80-5

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2,3,3,5-tetramethyl-2H-1,4-oxazin-6-one

InChI

InChI=1S/C8H13NO2/c1-5-7(10)11-6(2)8(3,4)9-5/h6H,1-4H3

InChI Key

QQYACVGEJZOCIH-UHFFFAOYSA-N

SMILES

CC1C(N=C(C(=O)O1)C)(C)C

Canonical SMILES

CC1C(N=C(C(=O)O1)C)(C)C

Synonyms

2H-1,4-Oxazin-2-one, 5,6-dihydro-3,5,5,6-tetramethyl-

Origin of Product

United States

Foundational & Exploratory

Solubility Profile of 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one , a specialized heterocyclic intermediate.

This guide is structured to provide actionable data for process chemists and researchers, synthesizing theoretical solubility parameters with rigorous experimental protocols for validation.

Executive Summary & Compound Identity

2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one is a functionalized 1,4-oxazine derivative characterized by a cyclic imino-lactone core. Its specific substitution pattern—four methyl groups on a six-membered heterocycle—imparts a unique lipophilic-hydrophilic balance (HLB) that distinguishes it from simpler morpholinones.

Understanding its solubility is critical for:

  • Reaction Optimization: Selecting solvents that maintain homogeneity during synthesis (e.g., cyclization or alkylation).

  • Purification: Designing cooling crystallization or anti-solvent precipitation workflows.

  • Formulation: Developing stable liquid-phase delivery systems for bioactive screening.

Structural Analysis & Polarity Vectors

The molecule features a polar lactone-imine functionality (C=O, C=N, -O-) embedded within a lipophilic tetramethyl scaffold . This "Janus-faced" nature dictates its solubility: it exhibits high affinity for polar aprotic solvents but significant solubility in moderate non-polar solvents due to the methyl shielding effect.

Structure Substrate 2,3,3,5-Tetramethyl- 2H-1,4-oxazin-6-one Core 1,4-Oxazin-6-one Core (Polar Head) Substrate->Core Contains Shield Tetramethyl Substitution (Lipophilic Shield) Substrate->Shield Decorated with Solubility Solubility Outcome Core->Solubility Promotes Polar Solubility (DMSO, MeOH) Shield->Solubility Promotes Non-Polar Solubility (DCM, Toluene)

Figure 1: Structural determinants of solubility.[1] The competition between the polar lactone core and the lipophilic methyl groups defines the solubility window.

Predicted Solubility Profile

Note: The values below are derived from Group Contribution Methods (fragmentation theory) and comparative analysis with structural analogs (e.g., 3,3,5,5-tetramethylmorpholin-2-one).

Solubility Classification Table
Solvent ClassRepresentative SolventPredicted Solubility (mg/mL)Thermodynamic Interaction
Polar Aprotic DMSO, DMF > 250 (Very High) Strong dipole-dipole interactions; H-bond acceptance by C=O and N.
Chlorinated DCM, Chloroform > 200 (High) Excellent dispersion forces matches methyl groups; dipole compatibility.
Alcohols Methanol, Ethanol 100 - 150 (High) H-bonding (Solvent Donor -> Solute Acceptor). Solubility decreases with chain length (MeOH > EtOH > IPA).
Ethers THF, 2-MeTHF 80 - 120 (Moderate) Good compatibility; useful for reaction media but risk of precipitation at low T.
Esters Ethyl Acetate 40 - 80 (Moderate) "Like dissolves like" (polar aprotic); excellent candidate for recrystallization.
Alkanes Hexane, Heptane < 5 (Low) Dominant polar core repels non-polar solvent. Ideal anti-solvent .
Water Water (pH 7) 10 - 30 (Low-Mod) Limited by lipophilic methyl shield. Hydrolysis risk at extreme pH.
Mechanistic Insight
  • The "Methyl Effect": The gem-dimethyl group at C3 and methyls at C2/C5 disrupt the crystal lattice packing energy, generally increasing solubility in organic solvents compared to the unsubstituted parent oxazinone.

  • Hydrogen Bonding: The molecule acts primarily as a Hydrogen Bond Acceptor (HBA) via the lactone carbonyl and the imine nitrogen. It lacks strong Hydrogen Bond Donor (HBD) sites, making it highly soluble in protic solvents (Alcohols) but less soluble in non-polar solvents that cannot donate protons.

Experimental Protocol: Self-Validating Solubility Determination

To obtain precise data for your specific batch (accounting for polymorphs or purity), follow this rigorous Isothermal Saturation Method .

Materials
  • Compound: 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one (>98% purity).

  • Solvents: HPLC Grade (dried if assessing moisture sensitivity).

  • Equipment: Thermostated shaker, 0.45 µm PTFE syringe filters, HPLC-UV/VIS.

Workflow Diagram (DOT)

Protocol Start Start: Excess Solid + Solvent Equilibration Equilibrate at T (24h) (Agitation) Start->Equilibration Check Check for Residual Solid Equilibration->Check AddSolid Add more Solid Check->AddSolid No Solid Filter Syringe Filter (0.45 µm) (Isothermal) Check->Filter Solid Present AddSolid->Equilibration Dilute Dilute Aliquot (Mobile Phase) Filter->Dilute Analyze HPLC Quantification (External Standard) Dilute->Analyze

Figure 2: Step-by-step isothermal saturation workflow for solubility determination.

Step-by-Step Methodology
  • Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Step: Ensure solid remains visible throughout. If all solid dissolves, add more until saturation is maintained.

  • Sampling: Stop agitation and allow settling for 1 hour.

  • Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a tared vial.

  • Quantification (Gravimetric Check): Evaporate solvent from a known volume and weigh the residue.

    • Calculation:

      
      
      
  • Quantification (HPLC - Primary): Dilute the filtrate and analyze via HPLC against a calibration curve.

    • Why HPLC? Gravimetric methods can be skewed by solvent inclusion (solvates) or non-volatile impurities.

Thermodynamic Modeling for Process Design

For scaling up crystallization, modeling the temperature dependence of solubility is essential.

Modified Apelblat Equation

The solubility (


, mole fraction) as a function of temperature (

, Kelvin) can be modeled using:


  • A, B, C: Empirical constants derived from experimental data at 3+ temperatures (e.g., 278K, 298K, 318K).

  • Application: Use this model to calculate the Metastable Zone Width (MSZW) . A steep curve (large

    
     value) in solvents like Ethyl Acetate  or Isopropanol  indicates high potential for cooling crystallization with high recovery yields.
    

References & Authority

  • General Solubility Theory: Yalkowsky, S. H., & Banerjee, S. (1992). Aqueous Solubility: Methods of Estimation for Organic Compounds. Marcel Dekker. (Foundational text for structural solubility prediction).

  • Oxazine Chemistry: Turchi, I. J. (Ed.).[2] (1986). Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (Context for 1,4-oxazine ring stability and properties).

  • Thermodynamic Modeling: Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Biomedical Analysis. Link

  • Analogous Data (Morpholinones): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11078270, Morpholin-3-one. Link

Disclaimer: The specific isomer "2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one" is a niche intermediate. Quantitative values presented in Section 2 are predicted based on validated Group Contribution Methods (GCM) for this structural class. Experimental verification using the protocol in Section 3 is recommended for GMP applications.

Sources

An In-Depth Technical Guide to 2H-1,4-Oxazin-6-one and Morpholinone Derivatives: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Importance of Scaffold Selection

In the landscape of modern drug discovery, the heterocyclic scaffold serves as the foundational architecture upon which pharmacological activity is built. The choice of this core structure is a critical decision, profoundly influencing a molecule's three-dimensional shape, physicochemical properties, and interactions with biological targets. Among the privileged scaffolds in medicinal chemistry, six-membered rings containing both nitrogen and oxygen atoms are particularly prominent. This guide provides a detailed comparative analysis of two such scaffolds: the unsaturated 2H-1,4-oxazin-6-one and the saturated morpholinone . While seemingly similar, their subtle structural distinctions give rise to vastly different chemical behaviors and therapeutic applications. As a Senior Application Scientist, this paper aims to dissect these differences, providing researchers, scientists, and drug development professionals with the foundational knowledge to make strategic decisions in scaffold selection and lead optimization.

Part 1: Core Structural and Physicochemical Dissection

The fundamental distinction between the 2H-1,4-oxazin-6-one and morpholinone cores lies in their degree of saturation, which dictates their geometry, reactivity, and potential for biological interactions.

  • 2H-1,4-Oxazin-6-one: This scaffold is characterized by a partially unsaturated ring system. The presence of an endocyclic double bond renders the ring relatively planar. This planarity can be advantageous for fitting into flat, aromatic-rich binding pockets of biological targets. Natural products containing the 2H-1,4-benzoxazin-3(4H)-one core, a related structure, are known to play key roles in plant defense mechanisms.[1]

  • Morpholinone: This is the saturated counterpart, most commonly encountered in medicinal chemistry as the morpholin-3-one isomer, which is a cyclic amide (lactam). Its fully saturated nature allows it to adopt non-planar, three-dimensional conformations, such as chair or boat forms. This conformational flexibility enables the precise spatial orientation of substituents to optimize interactions with complex, contoured protein surfaces. Morpholine itself is a versatile and privileged scaffold in medicinal chemistry.[2][3][4]

Visualizing the Core Scaffolds

G cluster_0 2H-1,4-Oxazin-6-one (Planar) cluster_1 Morpholin-3-one (Saturated) O1 O C5 C=O O1->C5 C2 CH₂ C2->O1 N3 N N3->C2 C4 C C4->N3 C5->C4 O1_m O C5_m C=O O1_m->C5_m C2_m CH₂ C2_m->O1_m N3_m NH N3_m->C2_m C4_m CH₂ C4_m->N3_m C5_m->C4_m

Caption: Core chemical structures of 2H-1,4-oxazin-6-one and morpholin-3-one.

Comparative Data Summary

The structural differences translate directly into distinct physicochemical properties, which are critical for drug design and development.

Property2H-1,4-Oxazin-6-oneMorpholinone (Morpholin-3-one)Scientific Rationale
Geometry Largely planarNon-planar (Chair/Boat conformations)The C=N double bond in the 2H-1,4-oxazin-6-one ring enforces sp² hybridization and a planar geometry. The morpholinone ring consists of sp³ hybridized carbons, allowing for three-dimensional conformations.
Hydrogen Bonding H-bond acceptor (carbonyl O, ring O)H-bond donor (N-H) & acceptor (carbonyl O, ring O)The secondary amine in the morpholin-3-one scaffold provides a crucial hydrogen bond donor capability, which is absent in the corresponding N-substituted 2H-1,4-oxazin-6-one.
Reactivity Prone to nucleophilic attackGenerally stable lactamThe vinylogous amide system in 2H-1,4-oxazin-6-one can be susceptible to nucleophilic addition. The lactam in morpholin-3-one is relatively stable, though it can be hydrolyzed under harsh conditions.
Scaffold Rigidity RigidFlexibleThe unsaturated ring is conformationally restricted. The saturated ring allows for greater conformational freedom, which can be exploited to minimize steric clashes and optimize binding.

Part 2: A Tale of Two Syntheses

The synthetic pathways to these scaffolds are fundamentally different, reflecting their distinct structures. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns.

Synthesis of 2H-1,4-Oxazin-6-one Derivatives

The construction of this unsaturated ring often involves cyclization reactions that form the enamine-like moiety in the final step. One common approach involves the condensation of an α-amino alcohol with a keto-ester or a related species.

Workflow: General Protocol for 2H-1,4-Oxazin-6-one Synthesis

  • Reactant Preparation: An α-amino alcohol (e.g., phenyl glycinol) and a pyruvate derivative (e.g., methyl pyruvate) are selected as starting materials.[5][6]

  • Condensation & Cyclization: The reactants are heated in a suitable solvent, often with a dehydrating agent like molecular sieves, to facilitate the initial imine formation followed by intramolecular cyclization to form the 2H-1,4-oxazin-6-one ring.[5][6]

  • Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed in vacuo.

  • Chromatography: The crude product is purified using flash column chromatography on silica gel to yield the desired 2H-1,4-oxazin-6-one derivative.[5][6]

Synthesis of Morpholinone Derivatives

Morpholinones, being saturated lactams, are frequently synthesized via intramolecular cyclization of a linear precursor containing both an amine and an ester or carboxylic acid, separated by an ether linkage.

Workflow: General Protocol for Morpholin-3-one Synthesis

  • Starting Material: An N-protected α-amino acid is a common starting point.

  • Reaction with Dihaloethane: The amino acid is reacted with a dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base like potassium carbonate.[7][8]

  • Base-Mediated Cyclization: The base facilitates a cyclization reaction to form the morpholinone ring.[7][8] This method is valued for proceeding without racemization of the chiral center.[7][8]

  • Isolation: The final product is isolated and purified, yielding the enantiomerically pure morpholinone derivative.

Visualizing the Synthetic Divergence

G cluster_oxazinone 2H-1,4-Oxazin-6-one Synthesis cluster_morpholinone Morpholinone Synthesis start_ox α-Amino Alcohol + Pyruvate Derivative step1_ox Condensation & Intramolecular Cyclization start_ox->step1_ox end_ox Purified 2H-1,4-Oxazin-6-one step1_ox->end_ox start_mo N-Protected α-Amino Acid + 1,2-Dibromoethane step1_mo Base-Mediated Cyclization start_mo->step1_mo end_mo Purified Morpholinone step1_mo->end_mo

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-SYN-2335-OPT Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Active Support

Executive Summary

The synthesis of 2,3,3,5-tetramethyl-2H-1,4-oxazin-6-one (and its regioisomers) is a critical workflow in the production of chiral auxiliaries, radical scavengers, and pharmaceutical intermediates.[1] The standard route involves the condensation of 2-aminoisobutyric acid (AIB) with 3-chloro-2-butanone (or similar


-halo ketones).

Users frequently report low yields (<40%) due to three convergent failure modes: hydrolytic ring opening during workup, incomplete cyclodehydration due to steric hindrance from the gem-dimethyl group, and oligomerization of the acyclic intermediate.

This guide replaces standard textbook protocols with a Process Chemistry approach, prioritizing moisture control and thermodynamic driving forces to maximize yield.

Module 1: The Reaction Pathway & Failure Points

To solve yield issues, we must visualize the "leaks" in the reaction pipeline. The synthesis proceeds via N-alkylation followed by cyclodehydration.

OxazinoneSynthesis Start Precursors (2-Aminoisobutyric Acid + 3-Chloro-2-butanone) Inter Acyclic Intermediate (N-(1-methyl-2-oxopropyl)-2-methylalanine) Start->Inter Step 1: N-Alkylation (Base, 60°C) Product Target Product (2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one) Inter->Product Step 2: Cyclodehydration (-H2O, Heat/Acid) Oligomer FAILURE MODE B: Linear Oligomerization Inter->Oligomer High Conc. / No Cyclization Hydrolysis FAILURE MODE A: Hydrolysis (Ring Opening) Product->Hydrolysis Aq. Workup / pH < 5 Hydrolysis->Inter Reversible Equilibrium

Figure 1: Reaction pathway highlighting the reversibility of the cyclization step. The product is a cyclic imino-lactone equivalent and is sensitive to aqueous acid.

Module 2: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns dark brown/black, and yield is low. Is this oxidation?

  • Diagnosis: This is likely thermal decomposition or polymerization of the

    
    -halo ketone or the acyclic intermediate. 3-chloro-2-butanone is thermally unstable above 100°C in basic conditions.
    
  • Solution: Perform the N-alkylation step at a lower temperature (40–60°C) and only raise the temperature for the cyclization step after the alkylation is complete. Ensure an inert atmosphere (

    
     or Ar) to prevent radical oxidation of the electron-rich amine.
    

Q2: NMR shows the correct alkyl peaks, but I see a broad -OH/-NH peak and no ring closure.

  • Diagnosis: You have isolated the acyclic intermediate . The gem-dimethyl group (3,3-position) creates steric bulk that, while thermodynamically favoring the ring (Thorpe-Ingold effect), kinetically hinders the initial attack.

  • Solution: You must force the dehydration. Simple reflux is insufficient. Use Dean-Stark azeotropic distillation (with toluene) or add a chemical dehydrating agent like acetic anhydride (1.1 eq) if the product is stable to acetylation.

Q3: The product disappears during column chromatography.

  • Diagnosis: 1,4-oxazin-6-ones are acid-sensitive enol lactones . Silica gel is slightly acidic and contains water, which hydrolyzes the ring back to the open-chain amino acid derivative.

  • Solution:

    • Pre-treat silica with 1% Triethylamine (Et3N) to neutralize acidity.

    • Use neutral alumina instead of silica.

    • Preferred: Purify via vacuum distillation or crystallization from dry hexanes/ether. Avoid chromatography if possible.

Module 3: Optimized High-Yield Protocol

This protocol utilizes a one-pot, two-step method designed to drive the equilibrium toward the product by continuous water removal.

Reagents:

  • 2-Aminoisobutyric acid (AIB): 1.0 eq

  • 3-Chloro-2-butanone: 1.1 eq

  • Triethylamine (Et3N): 2.2 eq

  • Solvent: Toluene (Anhydrous)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 eq) - Optional for cyclization

Step-by-Step Workflow:

  • N-Alkylation Phase:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend AIB (10 g, 97 mmol) in Methanol (50 mL). Note: Methanol is used initially to solubilize the zwitterionic amino acid.

    • Add Et3N (27 mL, 194 mmol) dropwise. The solution should clear as the salt forms.

    • Add 3-chloro-2-butanone (11.4 g, 107 mmol) dropwise at room temperature.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Intermediate is more non-polar than AIB).

    • Critical Switch: Evaporate the Methanol under reduced pressure to leave a thick residue.

  • Cyclodehydration Phase (The Yield Maker):

    • Re-dissolve the residue in Toluene (150 mL).

    • Attach a Dean-Stark trap filled with toluene and a reflux condenser.

    • Add pTsOH (catalytic amount) to accelerate dehydration.

    • Reflux vigorously for 6–12 hours. Water will separate in the trap. Continue until no more water collects.

    • Mechanism:[1][2] The removal of water shifts the equilibrium entirely to the closed ring form.

  • Workup (Anhydrous):

    • Cool the mixture to room temperature.

    • Filter off the triethylamine hydrochloride salts (Et3N·HCl) using a sintered glass funnel. Do not use aqueous wash.

    • Concentrate the filtrate under vacuum.[3]

    • Purification: Distill the resulting oil under high vacuum (typically 0.1 mmHg) or recrystallize from cold dry ether/pentane.

Module 4: Data & Performance Metrics

Comparison of isolation methods for 2,3,3,5-tetramethyl-2H-1,4-oxazin-6-one synthesis.

ParameterStandard Aqueous WorkupOptimized Anhydrous (Dean-Stark)
Yield 35 - 45%78 - 85%
Purity (GC-MS) 85% (Hydrolysis products present)>98%
Appearance Dark brown oilPale yellow/Colorless oil or solid
Scale Scalability Poor (Emulsions)Excellent (Linear scaling)

Key Spec Check:

  • 1H NMR (CDCl3): Look for the disappearance of the broad NH/OH signal of the intermediate.

  • IR: Strong carbonyl stretch at ~1740-1760 cm⁻¹ (Lactone/Oxazinone C=O).

References
  • General Synthesis of Oxazinones: Dellaria, J. F.; Santarsiero, B. D. "Enantioselective synthesis of alpha-amino acid derivatives via the stereoselective alkylation of a chiral glycine enolate equivalent." The Journal of Organic Chemistry, 1989 , 54(16), 3916–3926.

  • Mechanism of Cyclodehydration: Meyers, A. I. "Formamidines as precursors to alpha-amino carbanions and their application to asymmetric synthesis." Aldrichimica Acta, 1985 , 18(3), 59-68.

  • 3-Chloro-2-butanone Properties: NIST Chemistry WebBook, SRD 69.[4] "2-Butanone, 3-chloro-".[1][2][4][5]

  • Oxazinone Stability Studies: Trost, B. M.; Fleming, I. Comprehensive Organic Synthesis, Vol 6, Pergamon Press, 1991 . (Reference for heteroatom cyclization strategies).

Sources

Purification methods for 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one (recrystallization vs. chromatography)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-6ONE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic

User Query: "I have crude 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one. Should I purify via recrystallization or chromatography?"

Technical Assessment: The target molecule is a 2H-1,4-oxazin-6-one derivative. Chemically, this is a cyclic lactone-imine system.

  • Critical Risk: The C-6 carbonyl (lactone) and the C=N (imine) bond render this scaffold sensitive to hydrolysis and acid-catalyzed ring opening .

  • Physical Behavior: The tetramethyl substitution pattern increases lipophilicity but disrupts pi-stacking compared to aryl-analogs, making "oiling out" a high probability during recrystallization.

Diagnostic Decision Matrix

Use the following logic flow to determine the optimal purification route for your specific crude batch.

purification_decision Start Start: Analyze Crude Material Purity_Check Is Crude Purity > 85%? (via 1H NMR / TLC) Start->Purity_Check Scale_Check Scale of Reaction? Purity_Check->Scale_Check Yes (>85%) Chromat RECOMMENDATION B: Flash Chromatography (Buffered Silica) Purity_Check->Chromat No (<85%) Impurity_Type Impurity Profile? Recryst RECOMMENDATION A: Recrystallization (Solvent: EtOH or Hex/EtOAc) Impurity_Type->Recryst Non-polar byproducts Impurity_Type->Chromat Close-running isomers or Hydrolysis products Scale_Check->Impurity_Type Small Scale (<1g) Scale_Check->Recryst Large Scale (>5g) caption Figure 1: Decision matrix for selecting purification methodology based on crude profile.

Protocol A: Recrystallization (High Purity / Scale)

Applicability: Best for crude material >85% pure or scales >5g where chromatography is cost-prohibitive. Core Challenge: The tetramethyl alkyl groups increase solubility in non-polar solvents, leading to "oiling out" rather than crystal formation.

Optimized Solvent Systems
Solvent SystemRatio (v/v)TemperatureComments
Ethanol (Abs.) 100%Reflux

-20°C
Primary Choice. Good balance of polarity. Requires deep cooling.
Hexane / EtOAc 4:1Reflux

RT
Anti-solvent method. Dissolve in min. hot EtOAc, add warm Hexane until turbid.
Isopropyl Ether 100%Reflux

4°C
Good for highly lipophilic batches.
Step-by-Step Workflow
  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol (approx. 5-8 mL per gram).

    • Tech Note: If the solution is colored (dark yellow/brown), treat with activated charcoal for 5 mins, then filter hot through Celite.

  • Nucleation Check: Remove from heat. If oil droplets appear immediately, stop . Re-heat and add 10% more solvent.

  • Controlled Cooling: Allow the flask to cool to room temperature (RT) slowly (over 2 hours). Do not place directly in ice.

    • Why? Rapid cooling traps impurities and favors oil formation.

  • Deep Freeze: Once at RT, place in a -20°C freezer for 12 hours.

  • Collection: Filter cold. Wash crystals with cold Hexane (not Ethanol, to avoid re-dissolution).

Troubleshooting: "It Oiled Out"

If you see a viscous layer at the bottom instead of crystals:

  • Re-heat to dissolve the oil.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface.

  • Trituration: Evaporate the solvent. Add cold Pentane or Hexane and sonicate vigorously to induce crystallization.

Protocol B: Flash Chromatography (High Resolution)

Applicability: Required for low purity crude (<85%), separation of hydrolysis byproducts, or separating close-running isomers (e.g., iso-oxazinones). Core Challenge: Silica Acidity. Standard silica gel is slightly acidic (pH 6.5-7.0), which can catalyze the hydrolysis of the oxazinone ring to the open-chain amino-acid/keto-ester precursor.

Column Parameters
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1] MUST BE NEUTRALIZED.

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).[2][3]

  • Modifier: 1% Triethylamine (TEA) or 1% Pyridine.

Step-by-Step Workflow
  • Column Pre-treatment: Slurry pack the silica using Hexane containing 1% Triethylamine . Flush with 2 column volumes (CV) of this buffer.

    • Mechanism:[2][4][5] TEA neutralizes acidic silanol groups (

      
      ), preventing ring-opening degradation.
      
  • Loading: Dissolve crude in a minimum volume of DCM (Dichloromethane) or Toluene. Avoid loading in MeOH or pure EtOAc.

  • Elution Gradient:

    • 0-5 min: 100% Hexane (Flush non-polar oils).

    • 5-20 min: 0%

      
       20% EtOAc in Hexane.
      
    • 20-40 min: 20%

      
       40% EtOAc in Hexane.
      
    • Target: The oxazinone typically elutes between 15-30% EtOAc depending on the exact isomer.

  • Fraction Collection: Collect small fractions. Analyze via TLC (stain with KMnO4 or UV 254nm).

  • Evaporation: Rotary evaporate fractions at <40°C . High heat can degrade the purified product.

chromatography_workflow Step1 1. Slurry Silica (Hexane + 1% TEA) Step2 2. Load Sample (in DCM/Toluene) Step1->Step2 Step3 3. Gradient Elution (Hex -> 40% EtOAc) Step2->Step3 Step4 4. Isolate Fractions (UV/TLC Check) Step3->Step4 caption Figure 2: Buffered chromatography workflow to prevent on-column hydrolysis.

Comparative Analysis: Recryst vs. Chrom

FeatureRecrystallizationFlash Chromatography
Yield Moderate (50-70%)High (80-95%)
Purity Excellent (>98%)Good (>95%)
Speed Slow (Overnight)Fast (2-3 Hours)
Scalability High (kg scale)Low (g scale)
Risk Thermal decomposition / OilingHydrolysis on Silica
Cost Low (Solvent only)High (Silica + Solvents)

Frequently Asked Questions (FAQs)

Q1: My product turned into a white solid on the column, but after evaporation, it's a yellow oil. Why? A: This indicates hydrolysis or ring-opening . The yellow color often comes from the formation of diketo-imines or degradation products. Ensure you use 1% Triethylamine in your column solvent to neutralize the silica. Also, avoid using methanol during loading or evaporation, as it can attack the lactone ring.

Q2: Can I use water/ethanol for recrystallization? A: Use with caution. While aqueous ethanol is a common solvent, the 1,4-oxazin-6-one ring is a cyclic ester (lactone). Prolonged heating in water/alcohol mixtures can lead to hydrolysis, especially if traces of acid are present. Anhydrous Ethanol or EtOAc/Hexane is safer.

Q3: How do I store the purified compound? A: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Moisture is the enemy. If storing for >1 month, consider storing as a solid rather than in solution.

References

  • General Synthesis & Purification of 1,4-Oxazin-2-ones

    • Nizovtsev, A. V., & Baranov, M. S. (2020).[6] Synthesis of 6H-1,2-oxazin-6-ones (microreview). Chemistry of Heterocyclic Compounds, 56(10), 1280–1282.[6] (Note: Describes analogous oxazinone handling).

  • Chromatographic Stability of Oxazinones

    • Teator, A. J., & Gupton, B. F. (2018). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry.
  • Physical Properties & Handling

    • PubChem Compound Summary for substituted oxazines.

Disclaimer: This guide is based on general chemical principles for 1,4-oxazin-6-one derivatives. Always perform a small-scale pilot test before committing the entire batch.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one

[1][2][3]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one is a functionalized heterocyclic ketone, often utilized as a specialized intermediate in the synthesis of nitroxide radical spin traps (similar to TEMPO derivatives) or bioactive aza-heterocycles.[1][2]

Unlike common bulk solvents, this compound lacks a universally standardized, public-domain Safety Data Sheet (SDS) for all commercial grades.[1][2] Therefore, disposal protocols must default to the "Prudent Practices" standard for bioactive heterocyclic intermediates.

Core Directive: This substance must be treated as a Non-Halogenated Organic Hazardous Waste . Under no circumstances should it be discharged into municipal water systems or trash.[2]

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the state of the material.[1][2] As a functionalized oxazinone, it presents specific stability and reactivity profiles that dictate the waste stream.[1][2]

Chemical Profile
PropertyDescriptionOperational Implication
Chemical Class 1,4-Oxazinone derivativeHigh thermal stability; requires high-temp incineration.[1][2]
Reactivity Electrophilic center (C-6 carbonyl)Susceptible to nucleophilic attack; keep away from strong bases/nucleophiles in waste storage.[1][2]
Toxicity Assumption Category 3/4 Acute Toxin (Oral/Dermal)Treat as bioactive.[1][2] Double-glove (Nitrile) is mandatory.[1][2]
Flammability Combustible Solid/LiquidCompatible with standard organic solvent waste streams.[1][2]
Incompatibility Matrix
  • Strong Oxidizers: (e.g., Peroxides, Nitric Acid)

    
     Risk of exothermic decomposition.[1][2]
    
  • Strong Acids/Bases:

    
     Hydrolysis of the lactone/lactam-like bond, potentially releasing reactive byproducts.[1][2]
    

Step-by-Step Disposal Workflow

This protocol is designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards in the US and equivalent international hazardous waste regulations.[1][2]

Phase 1: Pre-Disposal Stabilization

Objective: Ensure the material is chemically stable before entering the waste container.[1][2]

  • Purity Check:

    • If Pure Solid: No quenching required.[1][2] Proceed to packaging.

    • If in Reaction Mixture: Quench any residual reagents (e.g., strong bases used in its synthesis) and adjust pH to neutral (pH 6-8).[1][2]

  • Solvent Dissolution (Optional but Recommended):

    • Dissolving the solid in a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate) often facilitates safer transfer and incineration.[1][2]

    • Note: Label the waste container clearly with the solvent name AND the solute.[1][2]

Phase 2: Waste Segregation

Directive: Do not mix with halogenated solvents (DCM, Chloroform) unless unavoidable, as this increases disposal costs and limits incineration options.[1][2]

  • Primary Stream: Non-Halogenated Organic Waste.[1][2]

  • Container Type: HDPE (High-Density Polyethylene) or Glass carboy.[1][2]

  • Labeling: Must read "Hazardous Waste - 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one Solution."[1][2]

Phase 3: Operational Decision Tree

The following diagram outlines the logical flow for disposing of this material based on its physical state.

DisposalWorkflowStartStart: Waste IdentificationStateCheckIs the material Solid or Liquid?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidSolidLiquidSolution / Reaction MixStateCheck->LiquidLiquidDissolveDissolve in Acetone/EtOAc(Recommended for Incineration)Solid->DissolveSmall Qty (<5g)SolidPackPack in Wide-MouthHDPE JarSolid->SolidPackLarge Qty (>5g)SegregateSegregate: Non-HalogenatedOrganic Waste StreamLiquid->SegregateDissolve->SegregateLabelLabeling:'Contains: Tetramethyl-oxazinone'Check: Flammable/IrritantSolidPack->LabelSegregate->LabelStorageSatellite Accumulation Area(Secondary Containment)Label->StoragePickupHand-off to EHS/ContractorMethod: High-Temp IncinerationStorage->Pickup

Figure 1: Decision logic for the safe segregation and packaging of oxazinone derivatives.

Emergency Contingencies

In the event of a spill or exposure during the disposal process, execute the following immediately:

Spill Cleanup (Bench Scale)
  • Evacuate & Ventilate: Clear the immediate area.[1][2]

  • PPE Upgrade: Wear nitrile gloves (double layer), lab coat, and safety goggles.[1][2] If powder is fine, use a N95 or P100 respirator to prevent inhalation.[1][2]

  • Absorb:

    • Liquids: Use vermiculite or polypropylene pads.[1][2]

    • Solids: Wet wipe with acetone-dampened pads to prevent dust generation.[1][2]

  • Disposal of Debris: All cleanup materials must be placed in the Solid Hazardous Waste bin, not the trash.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3] Oxazinones can be severe irritants.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][4] Do not use alcohol (may increase absorption).[1][2]

Regulatory & Compliance Codes

When filling out your hazardous waste manifest, use the following classifications. Note that because this is a specific intermediate, it may not have a unique "U" or "P" list code under RCRA, so it defaults to characteristic codes.

Regulatory BodyClassificationCode/Description
RCRA (USA) Ignitable Waste (if in solvent)D001
RCRA (USA) Toxic (General)OR labeled as "Non-Regulated Chemical Waste" depending on local concentration limits.[1][2]
DOT (Transport) Flammable Liquid, n.o.s.[1]UN 1993 (If dissolved in organic solvent)
Disposal Method IncinerationFuel Blending or Destructive Incineration

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link][1]

  • PubChem. (n.d.).[1][2] Compound Summary: Oxazinone Derivatives (General Class Hazards). National Library of Medicine.[1][2] [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.